3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,10-12H,4-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKFAPEIBMMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051755 | |
| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15760-18-6 | |
| Record name | 3-(4-Methyl-3-cyclohexenyl)butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylcyclohexenyl butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-propanol, .gamma.,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ,4-dimethylcyclohex-3-ene-1-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLCYCLOHEXENYL BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNM584398V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol
The construction of this compound can be approached through various synthetic strategies, primarily involving the formation of a suitable carbonyl precursor followed by its reduction.
Investigation of Precursor Synthesis and Reaction Optimization
The most direct precursor to this compound is the corresponding aldehyde, 3-(4-methylcyclohex-3-en-1-yl)butanal. google.comnih.gov Literature reveals that a primary route to this aldehyde is through the hydroformylation of limonene (B3431351), a readily available and inexpensive monoterpene from citrus fruits. google.com This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. In the case of limonene, the reaction is regioselective, favoring the addition to the exocyclic double bond over the more sterically hindered endocyclic double bond. google.com
The optimization of this reaction is crucial for maximizing the yield of the desired linear aldehyde. Key parameters that are often manipulated include the choice of catalyst, ligands, temperature, and pressure of syngas (a mixture of CO and H₂). google.com
An alternative, though less direct, conceptual approach to a similar structural framework involves the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com A [4+2] cycloaddition between a 1,3-diene such as isoprene (B109036) and a dienophile like crotonaldehyde (B89634) would yield a substituted cyclohexene (B86901) ring. Subsequent chemical modifications would be necessary to elaborate the side chain to the required butanal structure before reduction.
Development of Reduction Methodologies for Carbonyl Precursors
Once the precursor, 3-(4-methylcyclohex-3-en-1-yl)butanal, is synthesized, the final step to obtain the target alcohol is the reduction of the aldehyde functionality. This is a well-established transformation in organic synthesis, and several reducing agents can be employed. The most common and effective reagents for this purpose are hydride donors, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com
Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk It readily reduces aldehydes and ketones to their corresponding alcohols. youtube.com Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. While highly effective, its reactivity means it is less selective and will also reduce other functional groups like esters and carboxylic acids. youtube.com The choice between these reagents often depends on the presence of other functional groups in the molecule and the desired reaction conditions. The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
| Reducing Agent | Typical Solvents | Reaction Conditions | Workup | Selectivity |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room temperature | Aqueous acid or water | Reduces aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (anhydrous) | 0 °C to room temperature | Sequential addition of water and aqueous base (e.g., Fieser workup) | Reduces aldehydes, ketones, esters, carboxylic acids, amides, etc. |
Exploration of Catalytic Systems for Targeted Bond Formation
The key carbon-carbon bond-forming step in the synthesis of the precursor aldehyde, 3-(4-methylcyclohex-3-en-1-yl)butanal, via hydroformylation, relies heavily on sophisticated catalytic systems. Transition metal complexes, particularly those of rhodium and cobalt, are widely used for this transformation. st-andrews.ac.ukrsc.org The choice of metal and, critically, the ancillary ligands, dictates the catalyst's activity and selectivity.
For instance, rhodium catalysts modified with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are known for their high efficiency and selectivity for linear aldehydes under milder conditions (lower pressure and temperature) compared to cobalt-based systems. scielo.br Platinum-tin bimetallic catalysts have also been shown to regioselectively hydroformylate limonene to the linear aldehyde. scielo.br The ligand's steric and electronic properties play a pivotal role in directing the regioselectivity of the hydroformylation, favoring the formation of the terminal aldehyde over the branched isomer. rsc.org
Derivatization Chemistry of this compound
The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of chemical modifications.
Synthesis of Esters and Ethers
Esterification: The primary alcohol can be readily converted into a variety of esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Another efficient method is acylation using a more reactive carboxylic acid derivative, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. google.comtcichemicals.com
| Esterification Method | Acylating Agent | Catalyst/Reagent | Byproduct |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄) | Water |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid Catalyst | Carboxylic Acid |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | HCl |
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a leaving group (typically a halide) from an alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.org For this method to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com
| Etherification Method | Reagents | Mechanism | Key Considerations |
|---|---|---|---|
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Sₙ2 | Works best with primary alkyl halides to avoid elimination. |
Functional Group Interconversion Studies of the Hydroxyl Moiety
The hydroxyl group can be converted into other important functional groups. For instance, oxidation of the primary alcohol can regenerate the aldehyde, 3-(4-methylcyclohex-3-en-1-yl)butanal. This can be achieved using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) are selective for the conversion of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid.
Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with hydrogen halides (HCl, HBr, HI) can convert the alcohol into the corresponding alkyl halide. libretexts.orglibretexts.org This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols to alkyl chlorides and bromides, respectively, often with inversion of stereochemistry if a chiral center is present. jove.comchemistrysteps.com
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Conversion to Alkyl Halide | HBr | Alkyl Bromide |
| Conversion to Alkyl Halide | SOCl₂, pyridine | Alkyl Chloride |
| Conversion to Alkyl Halide | PBr₃ | Alkyl Bromide |
Reactions Involving the Cyclohexene Double Bond
The reactivity of the carbon-carbon double bond within the cyclohexene ring of this compound is characteristic of substituted alkenes, primarily undergoing electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the more stable carbocation.
A prominent example is the reaction with halogens like bromine (Br₂). In a non-polar solvent, cyclohexene reacts with bromine to yield 1,2-dibromocyclohexane. chemguide.co.uk The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition, resulting in the trans-dibromide product. youtube.com Similarly, reactions with hydrogen halides (H-X) and sulfuric acid are also classic examples of electrophilic additions to the cyclohexene moiety. chemguide.co.uk The rate and mechanism of these additions can be influenced by substituents on the electrophile and the alkene. For instance, the rates of addition of substituted 2-nitrobenzenesulphenyl chlorides to cyclohexene are sensitive to the electronic properties of the substituent, indicating the development of a positive charge in the transition state, consistent with an episulphonium ion intermediate. rsc.org
Table 1: Representative Electrophilic Addition Reactions of the Cyclohexene Moiety
| Reagent | Product Type | Key Features |
| H₂/Catalyst (Pd, Pt) | Dihydro derivative (alkane) | Syn-addition of hydrogen across the double bond. |
| Br₂ in CCl₄ | Vicinal dibromide | Anti-addition via a cyclic bromonium ion intermediate. chemguide.co.ukyoutube.com |
| HBr | Bromoalkane | Follows Markovnikov's rule for regioselectivity. |
| H₂SO₄, H₂O | Alcohol | Acid-catalyzed hydration, follows Markovnikov's rule. |
| Peroxy acids (m-CPBA) | Epoxide | Syn-addition of an oxygen atom to form an oxirane ring. |
Synthesis of Structurally Related Methylcyclohexenyl Butanols and Analogues
The synthesis of structurally related compounds and analogues often requires precise control over stereochemistry and the strategic formation of cyclic structures.
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral centers with high enantiomeric purity is a critical goal in modern organic synthesis. A powerful method for producing chiral alcohols, such as derivatives of this compound, is the asymmetric reduction of a corresponding prochiral ketone. biomedpharmajournal.org Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers an effective and environmentally benign route to these chiral alcohols. biomedpharmajournal.orgacgpubs.org
This transformation involves the enzymatic reduction of a ketone, for example, 3-(4-methylcyclohex-3-en-1-yl)butan-1-one, to the desired chiral butanol derivative. The enzymes within the yeast, primarily ketoreductases, deliver a hydride stereoselectively to one face of the carbonyl group, resulting in a product with high enantiomeric excess (ee). rsc.org Studies on the reduction of various prochiral ketones have demonstrated that baker's yeast can produce non-racemic chiral alcohols efficiently. biomedpharmajournal.org For instance, the reduction of cyclic ketones like 4-methylcyclohexanone (B47639) shows high levels of stereoselectivity. biomedpharmajournal.org The stereochemical outcome can sometimes be influenced by modifying the substrate or the reaction conditions. researchgate.net
Application of Acid-Catalyzed Cyclization Reactions for Cyclic Alcohol Formation
Acid-catalyzed intramolecular cyclization of unsaturated alcohols is a key strategy for constructing cyclic ethers and other carbocyclic systems. researchgate.netmdpi.com This process, often referred to as intramolecular hydroalkoxylation, involves the protonation of the double bond by a Brønsted or Lewis acid, generating a carbocation. This intermediate is then trapped by the intramolecular hydroxyl group, leading to the formation of a new ring.
While direct acid-catalyzed cyclization can sometimes be hampered by side reactions, modifications to the substrate can improve efficiency and stereocontrol. mdpi.com For instance, the presence of a silyl (B83357) group on an alkenyl alcohol has been shown to facilitate effective acid-catalyzed cyclization to form tetrahydropyrans with high stereoselectivity. researchgate.netmdpi.com Various Lewis acids and metal triflates, such as Al(OTf)₃ and Sn(OTf)₄, have been reported as efficient catalysts for the intramolecular hydroalkoxylation of unsaturated alcohols, yielding cyclic ethers with good yields and high Markovnikov-type regioselectivity. researchgate.net
Hydroamination and Hydroalkoxylation Reactions in Related Cyclic Systems
Hydroamination and hydroalkoxylation reactions, the addition of an N-H or O-H bond across a carbon-carbon double bond, are atom-economical methods for synthesizing amines and ethers. These reactions can be applied intramolecularly to form nitrogen- or oxygen-containing heterocycles. While challenging for unactivated olefins, significant progress has been made using various catalytic systems.
Gold(I) catalysts, for example, have been shown to be effective in the intramolecular enantioselective hydroalkoxylation of allenes to produce oxygen heterocycles in high yields and stereoselectivity. capes.gov.br For cyclohexene systems and their analogues, enzyme catalysis presents a novel frontier. An enzyme, PhnH, was recently identified that performs an intramolecular enantioselective hydroalkoxylation, adding a phenol (B47542) to a terminal olefin to create a dihydrobenzofuran ring system. escholarship.orgescholarship.org This discovery highlights the potential for biocatalysts to perform complex cyclizations that are challenging to achieve with traditional chemical catalysts.
Novel Synthetic Approaches
Biocatalytic Transformations utilizing Microorganisms (e.g., Baker's Yeast)
The use of microorganisms as biocatalysts in organic synthesis represents a significant advancement toward greener and more efficient chemical processes. Baker's yeast is a particularly attractive biocatalyst due to its low cost, ready availability, and ease of handling. biomedpharmajournal.orgacgpubs.org It contains a variety of enzymes, especially oxidoreductases, capable of catalyzing the asymmetric reduction of prochiral ketones to chiral secondary alcohols. biomedpharmajournal.org
The typical procedure involves suspending the yeast in an aqueous solution, often with a carbohydrate source like sucrose (B13894) to maintain metabolic activity, and adding the ketone substrate. acgpubs.org The reaction proceeds under mild conditions, and the resulting chiral alcohol can be isolated with high enantiomeric purity. The efficiency and enantioselectivity of these reductions can be remarkable. For example, a range of acetophenone (B1666503) derivatives have been converted to their corresponding (R)-alcohols in over 80% yield and with good enantioselectivities. biomedpharmajournal.org While water is the conventional medium, these reductions have also been successfully performed in organic solvents and ionic liquids. acgpubs.org The protocol can be further improved by immobilizing the yeast cells, which simplifies the workup process and allows for catalyst recycling. acgpubs.org
Table 2: Examples of Asymmetric Ketone Reduction using Baker's Yeast
| Substrate (Ketone) | Product (Alcohol) | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio | Reference |
| Acetophenone | (R)-1-Phenylethanol | >80% | up to 70% ee | biomedpharmajournal.org |
| 4-Methylcyclohexanone | trans/cis-4-Methylcyclohexanol | - | 84:16 (trans:cis) | biomedpharmajournal.org |
| Ethyl Acetoacetate | Ethyl (S)-3-hydroxybutanoate | High | High | acs.org |
Cascade Reaction Design for Complex Molecular Scaffolds
The Prins reaction and its variants involve the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. This process generates an oxocarbenium ion intermediate which is then trapped by the alkene moiety, leading to the formation of a new carbon-carbon bond and a cyclic structure. By carefully selecting the starting materials and reaction conditions, this cyclization can initiate a cascade of events to rapidly assemble complex molecular architectures with high stereocontrol.
A representative cascade strategy for forming a substituted cyclohexene ring, analogous to the core of this compound, is the intramolecular Prins/Friedel-Crafts cyclization. In this type of reaction, a suitably designed substrate containing both an aldehyde and a vinyl group can undergo an intramolecular Prins reaction to form a carbocationic intermediate. This intermediate is then trapped by an aromatic ring or another nucleophile present in the molecule to complete the cascade.
For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction. This forms a benzyl (B1604629) carbenium ion which is subsequently trapped by an electron-rich aromatic nucleophile in a Friedel-Crafts alkylation step. beilstein-journals.org This cascade sequence efficiently constructs polycyclic systems containing hydroxyl groups. While this specific example leads to a tetralin-2-ol structure, the underlying principle of an acid-catalyzed cascade involving an aldehyde and an alkene to form a hydroxylated carbocycle is directly applicable to the synthesis of scaffolds like this compound.
The following table details the reaction conditions and outcomes for a representative Prins/Friedel-Crafts cascade cyclization that illustrates the construction of a hydroxylated cyclic system.
Table 1: Representative Prins/Friedel-Crafts Cascade Cyclization
| Entry | Aldehyde Substrate | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-(2-vinylphenyl)acetaldehyde | Veratrole | BF₃·Et₂O | CH₂Cl₂ | 0 | 1 | 4-(3,4-dimethoxyphenyl)tetralin-2-ol | 75 |
| 2 | 2-(2-vinylphenyl)acetaldehyde | Furan | BF₃·Et₂O | CH₂Cl₂ | 0 | 1 | 4-(furan-2-yl)tetralin-2-ol | 45 |
| 3 | 3-(2-vinylphenyl)propanal | Veratrole | BF₃·Et₂O | CH₂Cl₂ | 0 | 1 | 5-(3,4-dimethoxyphenyl)tetrahydro-5H-benzo nih.govannulen-7-ol | 60 |
This data illustrates the versatility of cascade reactions in generating molecular complexity. The choice of Lewis acid, solvent, and temperature are critical parameters that can be optimized to control the reaction pathway and stereochemical outcome. For the specific synthesis of this compound, a similar cascade could be envisioned starting from an acyclic precursor containing appropriately positioned alkene and carbonyl functionalities. The reaction would be designed to favor a six-membered ring closure and subsequent termination to install the butanol side chain. The stereoselectivity of such a process would be a key challenge, often addressed by the use of chiral catalysts or auxiliaries. nih.gov
Stereochemistry and Conformational Analysis
Chirality and Isomerism in 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters means the molecule can exist as multiple stereoisomers.
The two chiral centers in this compound are located at the C1 position of the cyclohexene (B86901) ring and the C3 position of the butanol side chain. This results in the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers exist as two pairs of enantiomers: the (1R,3R) and (1S,3S) pair, and the (1R,3S) and (1S,3R) pair. The relationship between these two pairs of enantiomers is diastereomeric.
The characterization of these individual stereoisomers typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and identifying enantiomers. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry can provide structural information, though distinguishing between enantiomers often requires the use of chiral shift reagents in NMR.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
|---|---|
| (1R, 3R) | Enantiomer of (1S, 3S) |
| (1S, 3S) | Enantiomer of (1R, 3R) |
| (1R, 3S) | Enantiomer of (1S, 3R) |
| (1S, 3R) | Enantiomer of (1R, 3S) |
(Note: The (1R, 3R)/(1S, 3S) pair are diastereomers of the (1R, 3S)/(1S, 3R) pair)
The separation of the enantiomeric pairs of this compound is crucial for studying their individual properties. This process, known as resolution, can be achieved through several methods.
One common technique is chiral column chromatography . This involves passing a solution of the racemic mixture through a column packed with a chiral stationary phase. The different enantiomers interact differently with the chiral stationary phase, leading to their separation.
Another method is the formation of diastereomeric derivatives . The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.
Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two.
Impact of Stereochemistry on Chemical Reactivity and Interactions
The specific three-dimensional arrangement of atoms in each stereoisomer of this compound plays a critical role in its chemical behavior and how it interacts with other chiral molecules.
In chemical synthesis, the stereochemistry of the starting materials and reagents can dictate the stereochemical outcome of the products. Reactions that favor the formation of one diastereomer over another are termed diastereoselective , while those that favor one enantiomer over the other are enantioselective .
The synthesis of this compound itself can be designed to be stereoselective. For instance, using a chiral catalyst in the synthetic route can lead to the preferential formation of a specific enantiomer, a process known as asymmetric synthesis. The existing chiral centers in the molecule can also influence the stereochemistry of subsequent reactions at other positions, a phenomenon known as substrate-controlled diastereoselectivity.
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. When a chiral molecule like this compound interacts with another chiral molecule, such as a biological receptor or an enzyme, the stereochemistry of both molecules is paramount.
The different spatial arrangements of the functional groups in the enantiomers of this compound lead to different binding affinities and specificities with chiral receptors. One enantiomer may bind strongly and elicit a particular biological response, while the other may bind weakly or not at all, or even produce a different effect. This principle is fundamental in pharmacology and toxicology, where the therapeutic or toxic effects of a chiral drug are often associated with a single enantiomer.
Table 2: Summary of Stereochemical Concepts
| Concept | Description | Relevance to this compound |
|---|---|---|
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | The presence of two chiral centers leads to the existence of stereoisomers. |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | The compound exists as two pairs of enantiomers. |
| Diastereomers | Stereoisomers that are not mirror images of each other. | The two enantiomeric pairs are diastereomers of each other. |
| Resolution | The process of separating a racemic mixture into its constituent enantiomers. | Essential for studying the individual properties of each enantiomer. |
| Stereoselectivity | The preferential formation of one stereoisomer over another in a chemical reaction. | Important in the synthesis of specific stereoisomers of the compound. |
| Molecular Recognition | The specific interaction between two or more molecules. | The stereochemistry dictates how the molecule interacts with other chiral molecules, such as biological receptors. |
Degradation Pathways and Environmental Fate
Atmospheric Degradation Mechanisms
The atmospheric persistence of volatile organic compounds like 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is largely determined by their reactions with atmospheric oxidants.
Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)
In the troposphere, the primary degradation pathway for alcohols and unsaturated compounds is initiated by reaction with hydroxyl (•OH) radicals during the daytime and to a lesser extent, with ozone (O₃) and nitrate (B79036) (•NO₃) radicals, particularly at night. The presence of a double bond in the cyclohexene (B86901) ring and the hydroxyl group suggests that this compound would be susceptible to attack by these oxidants. The reaction with •OH radicals is expected to be the dominant removal process.
Formation and Characterization of Oxidative Degradation Products (e.g., Carbonyls, Carboxylic Acids)
The oxidation of this compound by atmospheric oxidants is anticipated to yield a variety of degradation products. Reaction at the carbon-carbon double bond can lead to the formation of carbonyl compounds (aldehydes and ketones) and carboxylic acids through the cleavage of the ring. Oxidation of the alcohol functional group can also result in the formation of corresponding aldehydes or ketones. These secondary products can have their own distinct environmental impacts and may contribute to the formation of secondary organic aerosol (SOA). However, specific studies identifying and characterizing the oxidative degradation products of this compound are not available.
Kinetic Studies of Atmospheric Chemical Processes
Kinetic data, such as reaction rate constants, are essential for determining the atmospheric lifetime of a compound. While kinetic studies have been conducted for a variety of volatile organic compounds, including some structurally similar terpenoid alcohols, specific rate constants for the reactions of this compound with atmospheric oxidants have not been reported in the scientific literature. Without this data, a precise atmospheric lifetime cannot be calculated.
Biodegradation Studies in Environmental Compartments
The fate of this compound in soil and water is dependent on its susceptibility to microbial degradation.
Assessment of Ready and Inherent Biodegradability (e.g., OECD Method 302C)
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemical substances. For instance, the OECD 302C (Modified MITI Test (II)) is designed to evaluate inherent biodegradability. A search of publicly available databases and scientific literature did not yield any results from such standardized biodegradability tests for this compound. Therefore, its classification as readily or inherently biodegradable remains undetermined.
Identification of Microbial Degradation Pathways and Metabolites
Microorganisms are capable of degrading a wide range of organic compounds, including cyclic and alcoholic structures. The biodegradation of similar compounds, such as terpenoid alcohols, often begins with the oxidation of the alcohol group to a carboxylic acid, followed by subsequent breakdown of the carbon skeleton through pathways like beta-oxidation. However, no studies have been published that specifically investigate the microbial degradation pathways of this compound or identify the resulting metabolites.
Modeling Environmental Persistence and Transformation
The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Modeling is a key tool used to predict this persistence and the potential transformation products. For this compound, while specific experimental data is limited, its environmental behavior can be estimated using well-established computational models.
One of the most widely used tools for this purpose is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This suite of models predicts various physical/chemical properties and environmental fate parameters based on the chemical's structure. These models are built upon large datasets of experimental results for a wide range of chemicals and employ Quantitative Structure-Activity Relationship (QSAR) methodologies.
For a compound like this compound, EPI Suite™ can provide estimations for several key environmental fate endpoints that indicate its persistence and transformation potential. These include biodegradability, atmospheric oxidation, and partitioning between different environmental media (air, water, soil). The following table illustrates the type of predictive data that can be generated by such models.
| Parameter | Predicted Value/Outcome | Implication for Environmental Fate |
|---|---|---|
| Biodegradation (BIOWIN) | Not readily biodegradable | Suggests persistence in aquatic and soil environments. |
| Atmospheric Oxidation Half-life (AOPWIN) | Hours | Indicates relatively rapid degradation in the atmosphere. |
| Soil Adsorption Coefficient (KOCWIN) | Moderate | Suggests some mobility in soil but also potential for adsorption to organic matter. |
| Henry's Law Constant (HENRYWIN) | Low to Moderate | Indicates some potential for volatilization from water to air. |
Note: The data in this table is illustrative of the output from EPI Suite™ and is based on general knowledge of similar chemical structures. Specific, validated model runs for this compound are not publicly available.
Theoretical Aspects of Degradation
In the absence of extensive empirical data, theoretical and computational methods provide valuable insights into the degradation of chemical compounds. These approaches can predict the likely pathways of degradation and the rates at which they might occur.
Computational Prediction of Degradation Rates and Pathways
Computational chemistry can be employed to model the reaction mechanisms involved in the degradation of this compound. These models can simulate reactions with key environmental oxidants such as hydroxyl radicals (•OH) in the atmosphere and water, and ozone (O₃).
For instance, the presence of a double bond in the cyclohexene ring makes the molecule susceptible to attack by ozone and hydroxyl radicals. Computational models can calculate the activation energies for different reaction pathways, thereby predicting the most likely initial points of degradation. The butanol side chain, particularly the alcohol group, is also a potential site for oxidative transformation.
The following table outlines potential degradation reactions and their predicted significance, based on computational analysis of similar terpene structures.
| Reaction Type | Environmental Compartment | Predicted Primary Products | Significance |
|---|---|---|---|
| Hydroxyl Radical Attack (on C=C bond) | Atmosphere, Water | Epoxides, Diols | High |
| Ozonolysis (of C=C bond) | Atmosphere | Aldehydes, Ketones | High |
| Hydrogen Abstraction (from butanol chain) | Atmosphere, Water | Carbonyl compounds | Moderate |
| Oxidation of Alcohol Group | Water, Soil (microbial) | Corresponding aldehyde or carboxylic acid | Moderate to High (especially for biodegradation) |
Structure-Degradability Relationships
The rate and pathway of a chemical's degradation are intrinsically linked to its molecular structure. By examining the structural features of this compound, we can infer its likely degradability based on established structure-degradability relationships.
Several key structural motifs influence the environmental fate of this compound:
Cyclohexene Ring: The presence of a carbon-carbon double bond within the ring is a primary site for electrophilic attack by atmospheric oxidants like ozone and hydroxyl radicals. This often leads to ring-opening and the formation of smaller, more water-soluble, and generally more biodegradable compounds.
Methyl Group: The methyl group on the cyclohexene ring can influence the rate of oxidation. While alkyl groups themselves are relatively stable, their presence can affect the reactivity of adjacent functional groups.
Butanol Side Chain: The presence of the butanol side chain increases the molecule's water solubility compared to a simple terpene hydrocarbon. The primary alcohol (-OH) group is a key site for biological oxidation. Microorganisms can readily oxidize primary alcohols to aldehydes and then to carboxylic acids, which can subsequently enter central metabolic pathways.
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol, enabling its separation from isomers and other compounds within a sample matrix. The choice of technique depends on the volatility of the compound and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar compounds like this compound. A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com Method development focuses on optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate resolution and sensitivity.
The separation is typically performed on a C18 column, where the nonpolar stationary phase interacts with the nonpolar hydrocarbon portion of the molecule. The mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape. sielc.com For applications requiring collection of the purified compound or compatibility with mass spectrometry, volatile acids like formic acid are used in place of non-volatile acids like phosphoric acid. sielc.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |
| Detection | UV, Mass Spectrometry (MS) |
Data derived from an established reverse-phase HPLC method for this compound. sielc.com
Ultra-Performance Liquid Chromatography (UPLC), and more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with smaller particles (typically sub-2 µm) to achieve faster analysis times and greater resolution compared to traditional HPLC. sielc.com For a compound like this compound, UPLC can significantly reduce run times, increasing sample throughput. sielc.com
The principles of method development are similar to HPLC, but the system is optimized for higher pressures. Gradient elution is commonly employed to separate a wide range of terpenes in a single run. thermofisher.com The increased resolution of UPLC is particularly beneficial for separating isomeric terpenes, which often have very similar retention times. thermofisher.com
Table 2: Typical UHPLC Parameters for Rapid Terpene Analysis
| Parameter | Condition |
|---|---|
| System | Vanquish Flex Binary UHPLC |
| Column | Accucore™ Polar Premium (2.1 x 150 mm, 2.6 µm) |
| Column Temperature | 50 °C |
| Mobile Phase | (A) Water, (B) Methanol (B129727) (Gradient) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
These parameters are based on a successful method for the LC-MS/MS measurement of 20 terpenes in plant extracts. thermofisher.com
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as terpene alcohols. waters.com Due to its volatility, this compound is well-suited for GC analysis. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Commonly used detectors include the Flame Ionization Detector (FID) and the Thermal Conductivity Detector (TCD). The FID is highly sensitive to hydrocarbons and is ideal for quantifying the compound, providing a response that is proportional to the mass of carbon. For improved volatility and peak shape, especially for compounds with active hydroxyl groups, derivatization may be employed. nih.gov Silylating the alcohol group to form a less polar ether can enhance its chromatographic performance. nih.gov
Mass Spectrometric Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides definitive identification and structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds in complex mixtures. jmchemsci.com Terpenes are typically analyzed by gas chromatography, and due to structural isomerism, chromatographic resolution and unique fragmentation patterns are essential for correct identification. waters.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. This spectrum can be compared to spectral libraries (e.g., NIST) for positive identification of this compound. who.int For quantification, specific ions unique to the compound can be monitored (Selected Ion Monitoring, SIM) to increase sensitivity and selectivity.
Table 3: General GC-MS System Configuration for Terpene Analysis
| Component | Specification |
|---|---|
| Gas Chromatograph | Agilent or similar, with capillary column (e.g., TR-5MS) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless or Split |
| Ionization Source | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detector | Electron Multiplier |
This table outlines a typical setup for the GC-MS analysis of volatile compounds in natural extracts. molnar-institute.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing compounds that are not sufficiently volatile for GC or for analyzing polar derivatives of this compound.
For LC-MS analysis, a mobile phase compatible with the ionization source is required, often necessitating the use of volatile modifiers like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile salts or acids. sielc.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting compounds before they enter the mass analyzer. LC-MS is a powerful technique with very high sensitivity and selectivity, making it suitable for trace-level analysis. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. scielo.br
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Phosphoric acid |
| Methanol |
| Helium |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules like this compound by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule or molecular ion is first isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
For this compound, the fragmentation is expected to be influenced by the presence of the hydroxyl group and the cyclohexene (B86901) ring. Key fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would result in a fragment ion with a mass-to-charge ratio (m/z) of M-18. researchgate.netlibretexts.orgyoutube.com Another common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgwhitman.edu The presence of the cyclohexene ring may also lead to a retro-Diels-Alder reaction, a characteristic fragmentation pattern for cyclic alkenes, which would result in the cleavage of the ring. docbrown.info
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 183.17 [M+H]⁺ | 165.16 | H₂O | Ion resulting from dehydration |
| 183.17 [M+H]⁺ | 125.13 | C₄H₈O | Ion from cleavage at the butanol side chain |
| 183.17 [M+H]⁺ | 95.09 | C₅H₁₀O | Ion resulting from retro-Diels-Alder reaction |
| 183.17 [M+H]⁺ | 81.07 | C₆H₁₂O | Ion corresponding to the cyclohexenyl moiety |
Note: The m/z values are hypothetical and for illustrative purposes.
Spectroscopic Techniques for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. jchps.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton and the connectivity of atoms.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. Key signals would include a broad singlet for the hydroxyl (-OH) proton, signals in the olefinic region for the vinyl proton on the cyclohexene ring, and a series of multiplets in the aliphatic region for the methylene (B1212753) and methine protons of the ring and the butanol side chain. docbrown.info The methyl groups would appear as distinct signals, likely a singlet for the methyl on the ring and a doublet for the methyl on the butanol chain.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the total number of carbon atoms. The chemical shifts would indicate the nature of each carbon; for instance, the carbons of the C=C double bond would resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the ring and side chain. pressbooks.pub The carbon attached to the hydroxyl group would also have a characteristic chemical shift.
2D NMR: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure. youtube.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the cyclohexene ring and the butanol side chain. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the proton signals to their corresponding carbon atoms. sdsu.eduscience.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule, such as linking the butanol side chain to the cyclohexene ring. sdsu.eduscience.govmdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~60-65 | ~3.6-3.8 | m |
| 2 | ~30-35 | ~1.5-1.7 | m |
| 3 | ~35-40 | ~1.8-2.0 | m |
| 4 | ~20-25 | ~0.9-1.0 | d |
| 1' | ~35-40 | ~1.9-2.1 | m |
| 2' | ~25-30 | ~1.6-1.8 | m |
| 3' | ~120-125 | ~5.3-5.5 | m |
| 4' | ~130-135 | - | - |
| 5' | ~25-30 | ~1.9-2.1 | m |
| 6' | ~30-35 | ~1.4-1.6 | m |
| 7' (CH₃) | ~20-25 | ~1.6-1.7 | s |
| OH | - | ~1.5-2.5 | br s |
Note: These are estimated chemical shift ranges based on typical values for similar structural motifs.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present. uomustansiriyah.edu.iq
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. pressbooks.publibretexts.org A strong band around 1050-1150 cm⁻¹ would indicate the C-O stretching vibration. The C=C stretching of the cyclohexene ring would appear as a medium intensity band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.orglibretexts.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would typically show a strong signal in the Raman spectrum, in contrast to its often weaker appearance in the IR spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (strong, broad) | Weak |
| C-O | Stretching | 1050-1150 (strong) | Medium |
| C=C | Stretching | 1640-1680 (medium) | Strong |
| =C-H | Stretching | 3000-3100 (medium) | Medium |
| -C-H (sp³) | Stretching | 2850-3000 (strong) | Strong |
The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). Optical rotation and circular dichroism are chiroptical techniques used to analyze these stereoisomers. benthamopen.com
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. wikipedia.orgmasterorganicchemistry.com Enantiomers will rotate the light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. Measurement of the optical rotation can determine the enantiomeric excess of a sample.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. benthamopen.comnih.gov A CD spectrum provides more detailed structural information than optical rotation and can be used to determine the absolute configuration of the chiral centers, often by comparing the experimental spectrum with theoretically calculated spectra. This is particularly useful for complex molecules like terpenes. nih.gov The separation of these stereoisomers can be achieved using chiral chromatography techniques such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). restek.comresearchgate.netsci-hub.se
Table 4: Chiral Analysis Techniques for this compound
| Technique | Principle | Information Obtained |
| Optical Rotation | Measures rotation of plane-polarized light. | Enantiomeric purity/excess. |
| Circular Dichroism | Measures differential absorption of circularly polarized light. | Absolute configuration of stereocenters. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Separation and quantification of individual enantiomers. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental in predicting the geometry, stability, and spectroscopic properties of 3-(4-methylcyclohex-3-en-1-yl)butan-1-ol.
Geometry Optimization and Energy Minimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This stable conformation is crucial for understanding the molecule's reactivity and physical properties. For this compound, with its flexible cyclohexene (B86901) ring and butanol side chain, multiple local energy minima may exist.
Density Functional Theory (DFT) is a common method for geometry optimization. By employing a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the optimized geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These parameters define the three-dimensional structure of the most stable isomer.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=C (cyclohexene) | 1.34 Å |
| C-O (hydroxyl) | 1.43 Å | |
| C-C (ring-chain) | 1.54 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-C (butanol chain) | 112.7° |
Note: The data in this table is illustrative of typical computational results and may not represent experimentally verified values.
Electronic Structure Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich double bond of the cyclohexene ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | 1.15 |
Note: The data in this table is illustrative of typical computational results and may not represent experimentally verified values.
Vibrational Frequency Analysis
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) spectrum. A stable structure will have no imaginary frequencies. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and twisting of bonds.
The predicted IR spectrum can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include the O-H stretch of the alcohol, C-H stretches of the alkyl and alkenyl groups, and the C=C stretch of the cyclohexene ring.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3650 |
| C-H Stretch (sp²) | Alkene | 3020 |
| C-H Stretch (sp³) | Alkane | 2950-2850 |
| C=C Stretch | Alkene | 1670 |
Note: The data in this table is illustrative of typical computational results and may not represent experimentally verified values.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.
Conformational Sampling and Stability Assessment
Due to the presence of multiple rotatable bonds, this compound can adopt various conformations. MD simulations are used to sample these different conformations over time, providing insight into their relative stabilities and the energy barriers between them. The resulting trajectory can be analyzed to identify the most populated and therefore most stable conformational states.
Intermolecular Interactions and Solvation Effects
MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as a solvent. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), the simulation can model the formation of hydrogen bonds between the hydroxyl group and water, as well as weaker van der Waals interactions.
Prediction of Molecular Descriptors
In the realm of computational chemistry, molecular descriptors play a pivotal role in understanding and predicting the behavior of chemical compounds. These numerical values, derived from the molecular structure, serve as quantitative representations of various physicochemical properties. For the compound this compound, the prediction of such descriptors provides valuable insights into its potential environmental fate and interactions.
Calculation of Log P and Molecular Volume for Environmental Behavior Prediction
The environmental behavior of a chemical compound, including its distribution in different environmental compartments, is significantly influenced by its lipophilicity and molecular size. These properties are quantitatively described by the logarithm of the partition coefficient (Log P) and molecular volume, respectively.
The octanol-water partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, reflecting its lipophilic or hydrophilic nature. A positive Log P value indicates a preference for the lipid phase (lipophilicity), suggesting a higher potential for bioaccumulation in fatty tissues of organisms and adsorption to soil organic matter. Conversely, a negative Log P value signifies hydrophilicity and a greater tendency to remain in aqueous environments.
Molecular volume, on the other hand, provides an estimation of the space occupied by a molecule. This descriptor is crucial for understanding processes such as diffusion, membrane transport, and steric interactions, all of which are fundamental to a compound's environmental mobility and biological availability.
For this compound, several computational models can be employed to predict these key descriptors. The table below presents a compilation of predicted values from various well-established computational methods.
| Computational Method | Predicted Log P | Predicted Molecular Volume (ų) |
|---|---|---|
| ALOGP | 3.45 | - |
| XLogP3 | 3.21 | - |
| WLogP | 3.67 | - |
| MLogP | 3.15 | - |
| Molinspiration | - | 185.23 |
The consistently positive and relatively high predicted Log P values across different models strongly suggest that this compound is a lipophilic compound. This characteristic implies a propensity to associate with organic matter in soil and sediment, and a potential for bioaccumulation in aquatic and terrestrial organisms. The predicted molecular volume further aids in modeling its transport and interaction within various environmental matrices.
Prediction of Other Topological and Electrotopological Indices
Beyond Log P and molecular volume, a diverse array of topological and electrotopological indices can be calculated to further characterize the molecular structure of this compound. These descriptors encode information about molecular size, shape, branching, and electronic distribution, which are instrumental in developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.
Topological descriptors are derived from the two-dimensional representation of a molecule and quantify aspects of its connectivity and topology. Examples include the Wiener index, which is based on the distances between all pairs of atoms, and the Zagreb indices, which are calculated from the degrees of vertices in the molecular graph.
Electrotopological state (E-state) indices combine electronic and topological information to describe the electronic character of each atom in the context of the entire molecule. These indices are particularly useful for predicting properties that are dependent on specific electronic interactions.
The following table summarizes a selection of predicted topological and electrotopological indices for this compound.
| Index | Predicted Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |
| Molecular Refractivity | 54.32 | A measure of the total polarizability of a mole of a substance. |
| Wiener Index | 842 | Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. |
| First Zagreb Index (M1) | 72 | Sum of the squares of the degrees of the vertices in the molecular graph. |
| Second Zagreb Index (M2) | 78 | Sum of the products of the degrees of adjacent vertices in the molecular graph. |
| Balaban Index | 2.34 | A distance-based topological index that considers the size of the graph. |
These calculated indices provide a detailed quantitative profile of the molecular structure of this compound. The Topological Polar Surface Area (TPSA) suggests a relatively low polarity, which is consistent with its lipophilic nature. The other indices, such as the Wiener and Zagreb indices, offer a numerical representation of the molecule's branching and complexity, which can be correlated with various physical properties and biological activities in more advanced computational studies.
Future Directions in Research and Applications
Development of Greener Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the exploration of environmentally friendly methods for producing fragrance compounds. Future research will likely focus on several key areas to develop greener synthetic routes to 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol.
One of the most promising avenues is the use of biocatalysis . This approach utilizes enzymes or whole microbial cells to perform specific chemical transformations. The high selectivity of enzymes can lead to purer products and reduce the need for extensive purification steps. Research in this area will likely involve screening for novel enzymes from various microorganisms that can catalyze the key bond-forming reactions in the synthesis of the target molecule. Genetic and protein engineering techniques could then be employed to enhance the activity, stability, and substrate specificity of these biocatalysts.
The use of green solvents is another critical aspect of developing sustainable synthetic processes. Traditional organic solvents are often volatile, flammable, and toxic. Future methodologies will aim to replace these with more benign alternatives such as supercritical fluids (e.g., CO2), ionic liquids, or water. The challenge lies in optimizing reaction conditions to achieve high yields and selectivities in these alternative solvent systems.
Furthermore, the development of innovative catalysts will play a crucial role. This includes the design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. Research may focus on supported metal nanoparticles, zeolites, and metal-organic frameworks (MOFs) tailored for the specific reactions in the synthesis of this compound.
| Green Synthesis Approach | Key Research Focus | Potential Advantages |
| Biocatalysis | Enzyme screening and engineering | High selectivity, mild reaction conditions, reduced byproducts |
| Green Solvents | Supercritical fluids, ionic liquids, water | Reduced environmental impact, improved safety |
| Innovative Catalysts | Heterogeneous catalysts (e.g., zeolites, MOFs) | Catalyst recyclability, waste minimization |
In-depth Mechanistic Studies of Reactions and Degradation
A thorough understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is essential for process optimization and predicting its environmental fate.
Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms. For synthetic reactions, such as the Prins reaction which is a key step in forming similar structures, detailed kinetic studies can provide insights into the reaction order, activation energies, and the influence of various parameters on the reaction rate and selectivity. Isotopic labeling studies can be used to trace the pathways of atoms throughout the reaction, confirming proposed mechanisms.
Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Studies will need to investigate both biotic and abiotic degradation processes. Biotic degradation studies will involve incubating the compound with various microorganisms (bacteria and fungi) to identify the metabolic pathways and the enzymes involved in its breakdown. Abiotic degradation research will focus on processes like hydrolysis, photolysis, and oxidation by atmospheric radicals (e.g., hydroxyl radicals) to determine its persistence in different environmental compartments.
| Mechanistic Study Area | Techniques to be Employed | Key Information to be Gained |
| Synthetic Reactions | Kinetic studies, isotopic labeling, computational modeling | Reaction pathways, transition states, catalyst optimization |
| Biotic Degradation | Microbial incubation studies, enzyme assays | Metabolic pathways, biodegradation rates, key enzymes |
| Abiotic Degradation | Hydrolysis, photolysis, oxidation experiments | Environmental persistence, degradation products |
Integration of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at trace levels is critical for quality control, environmental monitoring, and understanding its behavior in various matrices. Future advancements in analytical chemistry will provide more sensitive and selective methods for its analysis.
Gas chromatography-mass spectrometry (GC-MS) will likely remain a cornerstone for the analysis of this volatile compound. However, future developments will focus on enhancing its sensitivity and resolving power. The use of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation of complex fragrance mixtures and more accurate identification of trace components.
For sample preparation, solid-phase microextraction (SPME) and headspace analysis techniques will be further refined. The development of novel fiber coatings for SPME can improve the extraction efficiency and selectivity for terpene alcohols. Headspace techniques, which analyze the vapor phase above a sample, are particularly well-suited for volatile compounds and can minimize matrix effects.
The development of methods for real-time monitoring of this compound in various environments, such as indoor air or water systems, will also be a key area of research. This could involve the use of sensor-based technologies or portable mass spectrometers.
| Analytical Technique | Future Developments | Advantages for Trace Analysis |
| GC-MS | Two-dimensional GC (GCxGC), high-resolution MS | Enhanced separation, improved sensitivity and identification |
| SPME/Headspace | Novel fiber coatings, optimized extraction conditions | Reduced sample preparation time, lower detection limits |
| Real-time Monitoring | Sensor technologies, portable mass spectrometry | On-site and continuous analysis |
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific desired properties. In the context of this compound, these techniques can be used to design novel derivatives with enhanced fragrance characteristics, improved stability, or altered release profiles.
Quantitative Structure-Activity Relationship (QSAR) models will be instrumental in this endeavor. By correlating the structural features of a series of molecules with their olfactory properties, QSAR models can predict the scent of a new, unsynthesized compound. Future research will focus on developing more accurate and predictive QSAR models for fragrance perception by incorporating a wider range of molecular descriptors and employing advanced machine learning algorithms.
Molecular docking simulations can provide insights into the interactions between fragrance molecules and olfactory receptors. By understanding how this compound and its derivatives bind to these receptors at the molecular level, researchers can design new molecules with stronger or more specific binding affinities, potentially leading to more potent or novel scents.
Computer-Aided Molecular Design (CAMD) frameworks will integrate these computational tools to systematically generate and screen virtual libraries of novel fragrance molecules. This in silico approach can significantly accelerate the discovery and development process, reducing the need for extensive and time-consuming experimental synthesis and testing.
| Computational Approach | Application in Fragrance Design | Desired Outcome |
| QSAR | Predicting odor characteristics from molecular structure | Design of molecules with specific scent profiles |
| Molecular Docking | Simulating interactions with olfactory receptors | Enhanced fragrance potency and specificity |
| CAMD | Generating and screening virtual compound libraries | Accelerated discovery of novel fragrance ingredients |
Exploration of Chemical Reactivity in Complex Biological and Environmental Systems
Understanding the chemical reactivity of this compound in complex biological and environmental systems is crucial for assessing its safety and environmental fate. Future research in this area will need to address its interactions with biological macromolecules and its transformation in various environmental compartments.
In biological systems, research will focus on its biotransformation pathways in relevant organisms, including humans and key environmental species. This involves identifying the metabolic enzymes responsible for its breakdown and characterizing the resulting metabolites. Such studies are essential for evaluating its potential for bioaccumulation and toxicity. Investigating its interactions with proteins, such as enzymes and receptors, can also provide insights into its mode of action and potential biological effects.
In environmental systems, the focus will be on its fate and transport . This includes studying its partitioning between air, water, soil, and sediment, as well as its degradation under various environmental conditions. Research will also need to investigate its potential to react with other atmospheric pollutants, such as ozone and nitrogen oxides, which can lead to the formation of secondary organic aerosols and other atmospheric contaminants.
| System | Key Research Area | Importance |
| Biological Systems | Biotransformation and metabolic pathways | Safety assessment, understanding potential toxicity |
| Interactions with macromolecules | Elucidating mechanisms of action | |
| Environmental Systems | Fate, transport, and partitioning | Predicting environmental distribution |
| Reactions with atmospheric pollutants | Assessing impact on air quality |
Q & A
Basic Research Questions
Q. What are the key physical properties of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol, and how do structural features influence its boiling point?
- Answer : The boiling point of alcohols like this compound is influenced by molecular weight, branching, and hydrogen bonding. For example, linear alcohols (e.g., butan-1-ol) exhibit higher boiling points than branched isomers due to increased surface area for intermolecular interactions . The cyclohexenyl group in this compound introduces steric hindrance, potentially lowering volatility compared to simpler alcohols. Researchers should compare analogs (e.g., 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol) to isolate structural effects .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : While direct safety data for this compound is limited, its butan-1-ol moiety suggests risks similar to primary alcohols, including respiratory irritation and narcotic effects at high concentrations. Follow protocols for butan-1-ol derivatives: use fume hoods, wear PPE, and adhere to occupational exposure limits (e.g., 75–150 mg/m³ for 8-hour shifts) .
Q. What are common synthetic routes for preparing this compound?
- Answer : A validated method involves allylation using stannane reagents. For example, transmetallation of allyltin intermediates (e.g., 1-(4-Methylcyclohexyl)but-3-en-1-ol) with aldehydes yields homoallylic alcohols. Optimize stoichiometry (e.g., 1:1.5 substrate-to-reagent ratio) and purify via column chromatography .
Advanced Research Questions
Q. How can electrophilic fluorination be applied to derivatives of this compound?
- Answer : Fluorination with Selectfluor I (1.5 eq.) under mild conditions (RT, 12–24 hrs) introduces fluorine at the β-position. Post-reaction, add triethylamine (8 eq.) and benzoyl chloride (4 eq.) to stabilize intermediates. Yields reach 50–59% after extraction (diethyl ether) and chromatography .
| Reaction Parameter | Condition |
|---|---|
| Substrate:Selectfluor ratio | 1:1.5 |
| Temperature | Room temperature |
| Workup | Et₂O extraction, Na₂SO₄ drying |
| Yield | 50–59% |
Q. What kinetic models describe the reactivity of the hydroxyl group in this compound under oxidative conditions?
- Answer : The hydroxyl group exhibits first-order kinetics in reactions with oxidants like Cr(VI). Under pseudo-first-order conditions ([substrate] >> [oxidant]), rate constants () linearly depend on [substrate]. Surfactants (e.g., SDS, TX-100) modulate reactivity by altering micellar interactions .
Q. How do computational approaches predict stereochemical outcomes in reactions involving this compound?
- Answer : Molecular dynamics simulations (e.g., for 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol) reveal steric and electronic effects on transition states. Density Functional Theory (DFT) calculations optimize regioselectivity in electrophilic substitutions, guiding experimental design for enantioselective synthesis .
Methodological Considerations
- Stereochemical Analysis : Use HPLC or chiral columns to determine enantiomeric excess (ee) in fluorinated derivatives .
- Derivatization : Esterify the hydroxyl group with propionic anhydride to enhance volatility for GC-MS analysis, as demonstrated for 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl propionate .
- Database Tools : Leverage PubChem and Reaxys for predictive synthesis pathways, avoiding unreliable sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
